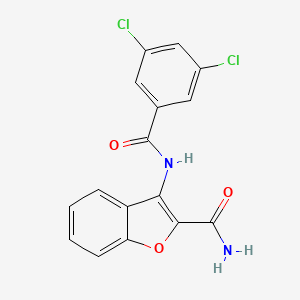

3-(3,5-Dichlorobenzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(3,5-dichlorobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O3/c17-9-5-8(6-10(18)7-9)16(22)20-13-11-3-1-2-4-12(11)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICQKBVWQHTZAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These activities suggest that benzofuran compounds may interact with a variety of biological targets.

Mode of Action

Benzofuran derivatives have been shown to possess strong biological effects, suggesting that they interact with their targets in a way that modulates cellular functions.

Biochemical Pathways

, benzofuran compounds have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These activities suggest that benzofuran compounds may interact with a variety of biochemical pathways, leading to downstream effects that contribute to their biological activities.

Biochemical Analysis

Biochemical Properties

Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is often complex and can involve multiple binding sites and mechanisms.

Cellular Effects

Benzofuran compounds have been shown to have significant effects on various types of cells and cellular processes. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzofuran compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Benzofuran compounds are known to have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

Benzofuran compounds are known to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses.

Metabolic Pathways

Benzofuran compounds are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.

Biological Activity

3-(3,5-Dichlorobenzamido)benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for various pharmacological studies. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound can be represented as follows:

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit a range of antimicrobial activities. The structural characteristics of this compound may enhance its effectiveness against specific bacterial strains.

- Mechanism : The compound's benzofuran moiety is known to disrupt bacterial cell walls, leading to cell lysis.

- Tested Strains : Studies have evaluated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showing promising results in terms of minimum inhibitory concentrations (MIC).

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Bacillus subtilis | 20 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines.

- Cell Lines Tested : Notable studies have included human breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3).

- Findings : The compound demonstrated significant cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

| PC3 | 12 |

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are well-documented. The compound's ability to modulate inflammatory pathways suggests its potential as an anti-inflammatory agent.

- Mechanism : It is hypothesized that the compound inhibits the NF-kB signaling pathway, which is crucial in the inflammatory response.

- Experimental Validation : In vitro studies have shown a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound.

Case Studies

Several case studies highlight the biological activity of benzofuran derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A study conducted on a series of benzofuran derivatives indicated that modifications in the amide group significantly affect antimicrobial potency. The presence of electron-withdrawing groups enhanced activity against Gram-positive bacteria.

- Anticancer Research : In a comparative analysis with other benzofuran derivatives, this compound exhibited superior cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound for further development.

Q & A

Q. What are the standard synthetic routes for 3-(3,5-Dichlorobenzamido)benzofuran-2-carboxamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the benzofuran-2-carboxamide core via palladium-catalyzed C–H arylation to introduce substituents at the C3 position .

- Step 2 : Amidation with 3,5-dichlorobenzoyl chloride under anhydrous conditions, using coupling agents like HATU or EDCI to form the benzamido linkage .

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product . Key challenges include minimizing side reactions (e.g., over-halogenation) and ensuring regioselectivity during functionalization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent orientation. Discrepancies between experimental and theoretical NMR shifts (e.g., aromatic proton environments) require 2D NMR (COSY, HSQC) for resolution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for halogenated derivatives .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and amide (N–H) functional groups, with peaks typically observed at ~1650–1700 cm⁻¹ and ~3300 cm⁻¹, respectively .

Q. How does the 3,5-dichlorobenzamido group influence the compound’s reactivity?

The electron-withdrawing chlorine atoms enhance electrophilicity at the carbonyl group, facilitating nucleophilic substitution or transamidation reactions. This substituent also increases lipophilicity, impacting solubility in polar solvents (e.g., DMSO vs. water) .

Advanced Research Questions

Q. How can regioselectivity challenges in the C–H arylation step be addressed?

Regioselectivity is controlled by:

- Catalyst-Ligand Systems : Pd(OAc)₂ with bidentate ligands (e.g., XPhos) directs arylation to the C3 position of the benzofuran core .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring C3 functionalization over C5/C7 positions .

- Substituent-Directed Approaches : Pre-installed directing groups (e.g., pyridyl) can temporarily coordinate to the catalyst, enhancing selectivity .

Q. What computational methods predict the compound’s pharmacokinetics and target interactions?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases or GPCRs), highlighting hydrogen bonding with the dichlorobenzamido group .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analyses correlate substituent electronegativity (Cl vs. F) with biological potency .

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~3.5) and cytochrome P450 inhibition risks, guiding in vivo studies .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Discrepancies often arise from dynamic effects (e.g., rotamers) or crystallographic packing. Strategies include:

- Variable Temperature NMR : Identifies conformational equilibria by observing peak splitting at low temperatures .

- X-ray Crystallography : Resolves absolute configuration and confirms substituent positioning .

- DFT Calculations : Compares experimental data with theoretical spectra generated via Gaussian or ORCA software .

Q. What strategies optimize yield in large-scale synthesis?

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer during exothermic steps (e.g., amidation), reducing side products .

- Catalyst Recycling : Immobilized Pd catalysts on silica or magnetic nanoparticles reduce metal leaching and costs .

- DoE (Design of Experiments) : Statistical optimization of reaction parameters (temperature, stoichiometry) maximizes efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.